molecular formula C18H13F3N2O2S B11557702 (5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11557702
M. Wt: 378.4 g/mol
InChI Key: DUJBYIFMSQMYDE-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenylmethylidene group, and a trifluoromethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of a thiazolidine-2,4-dione derivative with a benzaldehyde derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer double bonds or functional groups.

Scientific Research Applications

(5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby reducing inflammation or improving insulin sensitivity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used in the treatment of type 2 diabetes.

    Pioglitazone: A thiazolidinedione derivative with similar therapeutic applications.

Uniqueness

(5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the trifluoromethylphenylamino group, which may confer distinct biological activities and chemical properties compared to other thiazolidinedione derivatives.

Properties

Molecular Formula

C18H13F3N2O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-[[3-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)13-7-4-8-14(10-13)22-11-23-16(24)15(26-17(23)25)9-12-5-2-1-3-6-12/h1-10,22H,11H2/b15-9-

InChI Key

DUJBYIFMSQMYDE-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CNC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.